molecular formula C₃₃H₂₉D₅FN₂NaO₅ B1156674 3-Fluoro Atorvastatin Sodium Salt-d5

3-Fluoro Atorvastatin Sodium Salt-d5

Cat. No.: B1156674
M. Wt: 585.65
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro Atorvastatin Sodium Salt-d5 (molecular formula: C₃₃H₃₄FN₂NaO₅; molecular weight: 580.62 g/mol) is a deuterated analog of 3-Fluoro Atorvastatin Sodium Salt, a recognized impurity of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor for managing hypercholesterolemia . The "-d5" designation indicates the substitution of five hydrogen atoms with deuterium, typically at metabolically stable positions, enhancing its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies and quality control (QC) during drug manufacturing . Regulatory guidelines emphasize its role in ensuring batch consistency and detecting impurities in Atorvastatin formulations .

Properties

Molecular Formula

C₃₃H₂₉D₅FN₂NaO₅

Molecular Weight

585.65

Synonyms

Sodium (3R,5R)-7-(2-(3-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate-d5

Origin of Product

United States

Comparison with Similar Compounds

Fluorinated Atorvastatin Analogs

Fluorine substitution at different positions on the Atorvastatin structure alters physicochemical properties and biological activity. Key analogs include:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features References
3-Fluoro Atorvastatin Sodium Salt 134523-00-5 C₃₃H₃₄FN₂NaO₅ 580.62 Sodium salt form; impurity in Atorvastatin synthesis; used in QC/QA.
2-Fluoro Atorvastatin Analog 1346598-86-4 C₃₃H₃₄FN₂O₅ 557.63 Fluorine at position 2; lower metabolic stability compared to parent drug.
4-Fluoro Atorvastatin Calcium Salt 693793-42-9 C₆₆H₆₆CaF₄N₄O₁₀ 1191.34 Calcium salt; difluoro impurity with bis(4-fluorophenyl) substitution.

Structural and Functional Insights :

  • Positional Effects : Fluorine at position 3 (3-Fluoro) is associated with reduced HMG-CoA reductase inhibition compared to Atorvastatin, making it a critical impurity to monitor . In contrast, 4-Fluoro analogs (e.g., Atorvastatin Related Compound C) exhibit altered pharmacokinetics due to increased lipophilicity .
  • Regulatory Status : The U.S. Pharmacopeia (USP) and European Pharmacopoeia (EP) specify limits for fluorinated impurities like 3-Fluoro Atorvastatin Sodium Salt (≤0.15% w/w) to ensure drug safety .

Deuterated Atorvastatin Derivatives

Deuterated compounds like 3-Fluoro Atorvastatin Sodium Salt-d5 are pivotal in analytical chemistry for trace quantification:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features References
3-Fluoro Atorvastatin Sodium Salt-d5 Not explicitly provided C₃₃H₂₉D₅FN₂NaO₅ ~585.65 (estimated) Deuterium at five positions; used as LC-MS internal standard.
Atorvastatin-d5 Calcium Salt 265989-47-7 C₆₆H₆₃D₅CaF₂N₄O₁₀ 1159.38 Calcium salt with deuterium; stabilizes metabolic studies of parent drug.

Analytical Utility :

  • Isotopic Labeling: Deuterium in 3-Fluoro Atorvastatin Sodium Salt-d5 minimizes interference from non-deuterated analytes in mass spectrometry, enabling precise quantification of Atorvastatin and its impurities .
  • Shelf-Life Considerations : Deuterated standards often have shorter shelf lives (~6–12 months) due to isotopic exchange risks, necessitating strict storage at –20°C .

Other Atorvastatin-Related Impurities

Atorvastatin synthesis generates multiple impurities, each with distinct regulatory and analytical significance:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features References
Atorvastatin Lactone (EP Impurity H) 214217-86-6 C₃₃H₃₅FN₂O₅ 558.63 Cyclic ester form; formed via intramolecular esterification under acidic conditions.
Atorvastatin Epoxide Impurity 873950-19-7 C₃₃H₃₃FN₂O₆ 592.62 Epoxide ring formation; potential hepatotoxicity at elevated concentrations.

Comparative Toxicity :

  • Lactone vs. Fluorinated Impurities : Atorvastatin Lactone is 10-fold less potent than the parent drug but exhibits higher membrane permeability, raising concerns about off-target effects . Fluorinated impurities like 3-Fluoro Atorvastatin Sodium Salt show negligible pharmacological activity, prioritizing their monitoring for process optimization rather than toxicity .

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